N-Boc-3-amino-2,2-difluoropropionic Acid
Overview
Description
N-Boc-3-amino-2,2-difluoropropionic acid, also known as N-(tert-butoxycarbonyl)-2,2-difluoro-beta-alanine, is a fluorinated amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms on the beta carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-amino-2,2-difluoropropionic acid typically involves the protection of the amino group of 3-amino-2,2-difluoropropionic acid with a Boc group. This can be achieved through the reaction of 3-amino-2,2-difluoropropionic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, efficient mixing, and temperature control to ensure consistent product quality. The purification process may include crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-amino-2,2-difluoropropionic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the beta carbon can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or THF.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like DCM.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is 3-amino-2,2-difluoropropionic acid after the removal of the Boc group.
Scientific Research Applications
N-Boc-3-amino-2,2-difluoropropionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and other bioactive molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its fluorinated structure.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-Boc-3-amino-2,2-difluoropropionic acid is primarily related to its ability to interact with biological molecules through its fluorinated and amino acid moieties. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The Boc group provides stability and protection during synthetic processes, which can be removed under acidic conditions to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-amino-3-fluoropropionic acid
- N-Boc-3-amino-2-fluoropropionic acid
- N-Boc-3-amino-2,2-dichloropropionic acid
Uniqueness
N-Boc-3-amino-2,2-difluoropropionic acid is unique due to the presence of two fluorine atoms on the beta carbon, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful in the design of fluorinated peptides and other bioactive molecules with enhanced stability and reactivity .
Properties
IUPAC Name |
2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMUUJAHYZSWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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